(S)-dimethyl 2-benzamidopentanedioate
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Description
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “(S)-dimethyl 2-benzamidopentanedioate”. More research is needed in this area .Relevant Papers One relevant paper is “Amide derivatives of ethacrynic acid” which mentions a related compound “diethyl 2-benzamidopentanedioate”. The paper discusses the use of ethacrynic acid derivatives to prevent, inhibit or treat a variety of disorders or diseases including cancer and inflammatory disorders .
Scientific Research Applications
Dielectric Studies in Complexes
One study explored the dielectric properties of complexes involving NN-dimethyl formamide with various alcohols, providing insights into the nature of complexation in such systems (Thenappan & Sankar, 2006).
Inhibition of Steel Corrosion
Research on spirocyclopropane derivatives, including compounds related to (S)-dimethyl 2-benzamidopentanedioate, revealed their effectiveness in inhibiting corrosion of mild steel in acidic solutions (Chafiq et al., 2020).
Polymer Precursor Applications
Dimethyl 1,19-nonadecanedioate, a compound related to (S)-dimethyl 2-benzamidopentanedioate, has been used as a polymer precursor, derived from natural oils in the presence of specific catalysts (Furst et al., 2012).
Catalytic Applications in Baeyer–Villiger Oxidation
A study demonstrated the use of a dimethyltin(IV) compound as a catalyst in Baeyer–Villiger oxidation, highlighting the potential for similar compounds in catalysis (Martins et al., 2016).
Coordination Properties in Chemistry
Research on coordination properties of various ligands, including those similar to (S)-dimethyl 2-benzamidopentanedioate, has provided valuable information in the field of organometallic chemistry (García-Antón et al., 2004).
Quantification in Processed Foods
A method was developed for the quantification of benzoic acid in processed foods using proton nuclear magnetic resonance spectroscopy, where compounds similar to (S)-dimethyl 2-benzamidopentanedioate were referenced (Ohtsuki et al., 2012).
Chemical Reactivity and Synthesis
The reactivity of N,N-dimethyl enaminones has been studied extensively, with implications for the synthesis of various biologically active heterocyclic compounds (Gaber et al., 2017).
Medicinal Chemistry Approach to Natural Products
Natural products and their synthetic analogues, including compounds related to (S)-dimethyl 2-benzamidopentanedioate, have been explored for their potential as chemotherapeutic agents (Lee, 2010).
Synthesis and Applications in Organic Chemistry
The synthesis of various compounds, including those related to (S)-dimethyl 2-benzamidopentanedioate, has been documented for various applications in organic chemistry (Oliva et al., 1998).
properties
IUPAC Name |
dimethyl (2S)-2-benzamidopentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTSRQZZNLVBKG-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427536 |
Source
|
Record name | (S)-dimethyl 2-benzamidopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-dimethyl 2-benzamidopentanedioate | |
CAS RN |
86555-46-6 |
Source
|
Record name | (S)-dimethyl 2-benzamidopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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